molecular formula C8H9N3O2S2 B2606907 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 152710-99-1

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2606907
CAS No.: 152710-99-1
M. Wt: 243.3
InChI Key: DKQZLHHLYVLPLF-FSPLSTOPSA-N
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Description

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a complex chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thienothiopyran family, which is characterized by a fused ring system containing sulfur atoms. The presence of an azido group and a methyl group further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienothiopyran core: This step involves the cyclization of a suitable precursor, such as a thienyl ketone, under acidic or basic conditions to form the thienothiopyran ring system.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

    Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the azido group can yield amines or other nitrogen-containing derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the azido group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the compound’s sulfur-containing ring system can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide: A structurally related compound with similar reactivity but lacking the azido group.

    (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide: Another related compound with an acetylamino group instead of the azido group.

Uniqueness

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for applications in click chemistry, bioconjugation, and the development of novel materials.

Properties

IUPAC Name

(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZLHHLYVLPLF-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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